N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
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Description
N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.0964758 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The presence of a thiazole ring and a carbamoyl group in its structure suggests that it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to exhibit antimicrobial activity, suggesting that this compound may also interfere with bacterial growth or survival .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
Based on its structural similarity to other antimicrobial compounds, it may inhibit bacterial growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by exposure to light or heat. Its efficacy could also be influenced by interactions with other molecules in the body .
Properties
IUPAC Name |
N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-10-5-6-11(7-13(10)18)19-14(22)8-12-9-24-16(20-12)21-15(23)17(2,3)4/h5-7,9H,8H2,1-4H3,(H,19,22)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQSGFILKLNHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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